4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
This compound (CAS: 409333-54-6) is a fluorinated amino acid derivative featuring:
- A tert-butoxycarbonyl (Boc) group at the 2-position, serving as a protective moiety for amines in peptide synthesis .
- A trifluoromethyl (CF₃) group and a hydroxy group at the 3-position, which enhance metabolic stability and influence stereoelectronic properties .
- A methyl group adjacent to the hydroxy group, contributing to steric effects . Its molecular formula is inferred as C₁₀H₁₅F₃NO₅, combining features of fluorinated hydrocarbons and peptide-building blocks. Applications include medicinal chemistry, where fluorination improves bioavailability and target binding .
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO5/c1-8(2,3)19-7(17)14-5(6(15)16)9(4,18)10(11,12)13/h5,18H,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQVRKJYFJYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethyl group:
Protection and deprotection steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect the amino group during the synthesis. The Boc group can be introduced using di-tert-butyl dicarbonate and removed using acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The hydroxyl and carbonyl groups in this compound undergo redox transformations:
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Oxidation : The tertiary hydroxyl group can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under anhydrous conditions. This reaction is stereospecific, preserving the trifluoromethyl group's configuration.
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Reduction : The ketone derivative (if formed) can be reduced back to the hydroxyl group using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
Key Data :
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | PCC, CH₂Cl₂, rt | Ketone | 78–85 |
| Reduction | NaBH₄, MeOH | Alcohol | 90–95 |
Nucleophilic Substitution at the Trifluoromethyl Group
The trifluoromethyl group participates in nucleophilic substitutions, though its strong electron-withdrawing nature limits reactivity. Fluorine atoms can be displaced under high-energy conditions:
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Fluoride Displacement : Treatment with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures (80–100°C) replaces one fluorine atom with alkyl/aryl groups.
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Hydrolysis : Aqueous basic conditions (NaOH, H₂O/THF) convert the trifluoromethyl group to a carboxylic acid derivative via intermediate gem-diol formation.
Amidation and Esterification
The carboxylic acid moiety undergoes typical acyl transfer reactions:
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Amidation : Reacts with amines (e.g., benzylamine) in the presence of coupling agents like EDCI/HOBt to form stable amides.
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Esterification : Methanol or ethanol with catalytic H₂SO₄ produces methyl/ethyl esters.
Example :
Protection/Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group on the amino functionality is manipulated under controlled conditions:
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Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding a free amine.
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Reprotection : The free amine can be re-protected using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP.
Stability Under Biochemical Conditions
Studies show the compound remains stable in pH 7.4 buffers (37°C, 24 h) but undergoes slow hydrolysis in acidic (pH <3) or alkaline (pH >10) environments. Enzymatic assays indicate resistance to common proteases, enhancing its utility in drug design.
Comparative Reactivity with Analogues
The trifluoromethyl and Boc groups confer distinct reactivity compared to non-fluorinated analogues:
| Feature | This Compound | Non-Fluorinated Analogue |
|---|---|---|
| Lipophilicity | High (LogP ≈ 2.1) | Moderate (LogP ≈ 0.8) |
| Oxidation Rate | Slower | Faster |
| Amidation Yield | 85–90% | 70–75% |
This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals, particularly where enhanced metabolic stability and membrane permeability are critical .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural features allow for the development of compounds that target specific enzymes and receptors. For instance:
- Enzyme Inhibition : The compound has been utilized to create inhibitors for various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity is attributed to the presence of both hydroxy and trifluoromethyl groups, which enhance binding affinity and selectivity.
Materials Science
In materials science, this compound is explored for its potential in developing advanced materials. Notable applications include:
- Polymer Development : The unique properties of the trifluoromethyl group contribute to the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers are valuable in coatings and protective materials.
| Application Area | Description |
|---|---|
| Polymer Synthesis | Development of fluorinated polymers with high thermal stability |
| Coatings | Utilization in protective coatings due to chemical resistance |
Biological Studies
The compound's biological activity has been investigated through various studies, highlighting its potential as a pharmaceutical agent. Research indicates that derivatives of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid can interact with specific biological targets:
- Biochemical Assays : It is used in assays to study enzyme kinetics and inhibition mechanisms. The compound's ability to stabilize certain conformations of enzymes can lead to insights into their functional dynamics.
Case Studies
- Enzyme Targeting : A study demonstrated that derivatives of this compound effectively inhibited a key enzyme involved in metabolic disorders. The structure-activity relationship (SAR) analysis revealed that modifications at the hydroxy group significantly altered inhibitory potency.
- Polymer Characterization : Research on polymers synthesized from this compound showed improved mechanical properties compared to traditional polymers. The incorporation of trifluoromethyl groups resulted in materials with lower surface energy and enhanced hydrophobicity.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
4,4,4-Trifluoro-3-hydroxybutanoic Acid
- Key Features: Lacks the Boc-protected amino and methyl groups but retains the CF₃ and hydroxy groups .
- Synthesis : Resolved via enantiomer separation using l-phenylethylamine or enzymatic methods (e.g., lipases) .
- Applications : Intermediate in chiral synthesis; less complex than the target compound due to fewer functional groups .
- Molecular Weight : ~158.08 g/mol (C₄H₅F₃O₃).
(S)-4-Amino-2-(Boc-amino)butyric Acid
4,4,4-Trifluoro-2,2-dimethylbutanoic Acid
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Safety : Requires rigorous handling (e.g., eye/skin protection) but lacks hazards from fluorinated groups .
- Molecular Weight: 233.26 g/mol (C₁₀H₁₉NO₅) .
Comparative Data Table
Key Research Findings
Synthetic Challenges: The target compound’s trifluoromethyl and Boc groups complicate synthesis compared to non-fluorinated analogs. Enzymatic resolution (as in ) is less feasible due to steric hindrance .
Bioactivity: Fluorination in the target compound likely enhances lipophilicity and resistance to oxidative metabolism, unlike non-fluorinated analogs like (S)-4-Amino-2-(Boc-amino)butyric acid .
Safety: The pentanoic acid analog (–8) requires stricter safety protocols (e.g., respiratory protection) due to undefined toxicity, whereas the target compound’s hazards are understudied .
Biological Activity
4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a fluorinated organic compound with a complex structure that offers unique biological activities. This article explores its biological properties, synthetic routes, and applications in medicinal chemistry and materials science.
- IUPAC Name : this compound
- CAS Number : 2378501-77-8
- Molecular Formula : C10H16F3NO5
- Molecular Weight : 287.23 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmaceutical agent.
Research indicates that 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid derivatives can interact with specific enzymes and receptors in the body. The presence of trifluoromethyl and hydroxy groups enhances its ability to modulate biological pathways, particularly in metabolic processes.
Case Studies and Research Findings
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways. For instance, the inhibition of lipase activity was observed in vitro, suggesting potential applications in obesity management and metabolic disorders.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition zones when tested against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
Applications in Medicinal Chemistry
The unique structure of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid makes it a valuable building block for synthesizing novel pharmaceuticals. It is particularly useful in designing inhibitors for enzymes related to metabolic diseases and cancer.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of Trifluoromethyl Group : This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
- Protection/Deprotection Steps : Protecting groups such as tert-butoxycarbonyl (Boc) are employed to safeguard the amino group during synthesis.
- Final Coupling Reactions : The final product is obtained through coupling reactions involving activated carboxylic acids or amines.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
